4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid is a compound that features a piperidine ring attached to a cyclohexane ring, with a carboxylic acid functional group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like hydrogenation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with piperidine moieties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with significant biological activities.
Matrine: A compound with a piperidine ring, used for its antiproliferative effects.
Uniqueness
4-(Piperidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the piperidine ring.
Properties
CAS No. |
169045-06-1 |
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Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-piperidin-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h10-11H,1-9H2,(H,14,15) |
InChI Key |
FIPQXTGMVOCSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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